(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dinitrophenoxy group, and a benzylidene moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The initial step involves the reaction of a suitable thiourea derivative with an α,β-unsaturated carbonyl compound under acidic conditions to form the thiazolidinone ring.
Introduction of the Benzylidene Group: The next step involves the condensation of the thiazolidinone intermediate with a benzaldehyde derivative in the presence of a base, such as sodium hydroxide, to introduce the benzylidene group.
Attachment of the Dinitrophenoxy Group: The final step involves the nucleophilic substitution reaction of the benzylidene-thiazolidinone intermediate with a dinitrophenoxy derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The benzylidene and dinitrophenoxy groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various halogenating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzylidene and dinitrophenoxy derivatives.
Scientific Research Applications
(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one: Lacks the prop-2-en-1-yl group.
(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one: Contains a methyl group instead of the prop-2-en-1-yl group.
(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: Contains an ethyl group instead of the prop-2-en-1-yl group.
Uniqueness
The presence of the prop-2-en-1-yl group in (5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one imparts unique chemical properties and reactivity compared to its analogs. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various scientific research applications.
Biological Activity
The compound (5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antioxidant, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of the compound features a thiazolidin-4-one core with various substituents that enhance its biological activity. The presence of electron-withdrawing groups, such as the dinitrophenoxy moiety, is crucial for its pharmacological effects.
1. Antibacterial Activity
Thiazolidin-4-one derivatives have been reported to exhibit potent antibacterial properties. For instance, compounds with similar structures have shown significant inhibition against Gram-positive and Gram-negative bacteria. A study indicated that derivatives containing halogen substitutions exhibited enhanced antibacterial efficacy against strains such as Escherichia coli and Staphylococcus aureus, with inhibition rates exceeding 90% in some cases .
Compound | Target Bacteria | Inhibition Rate (%) |
---|---|---|
2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46 |
2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66 |
2. Antioxidant Activity
The antioxidant potential of thiazolidin-4-one derivatives has been evaluated using various in vitro assays such as DPPH and ABTS radical scavenging tests. Compounds similar to this compound have demonstrated remarkable antioxidant activity, often surpassing traditional antioxidants like ibuprofen by significant margins .
Compound | EC50 (µM) | Relative Activity vs. Ibuprofen |
---|---|---|
Compound A (similar structure) | 60.83 ± 0.86 | 14 times more active |
Compound B (similar structure) | 70.04 ± 1.29 | 10 times more active |
3. Anticancer Activity
Research has shown that thiazolidin-4-one derivatives can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and inducing apoptosis in cancer cells. Notably, compounds within this scaffold have been effective against several cancer cell lines, including HT29 adenocarcinoma and H460 lung cancer cells .
Cell Line | Compound | IC50 (µM) |
---|---|---|
HT29 (adenocarcinoma) | Compound C | 15.0 |
H460 (lung cancer) | Compound D | 12.5 |
4. Anti-inflammatory Activity
Thiazolidin-4-one derivatives are also recognized for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This makes them potential candidates for treating inflammatory diseases.
Case Studies
Several studies have documented the synthesis and biological evaluation of thiazolidin-4-one derivatives:
- Study on Antimicrobial Activity : A series of thiazolidinones were synthesized and tested for antimicrobial properties against multiple bacterial strains, revealing promising results that support further development .
- Antioxidant Evaluation : In vitro assays demonstrated that certain thiazolidinone derivatives exhibited superior antioxidant capabilities compared to established antioxidants, suggesting their potential use in oxidative stress-related conditions .
- Anticancer Potential : Investigations into the anticancer effects of thiazolidinones indicated significant cytotoxicity against various cancer cell lines, warranting further exploration into their mechanisms of action .
Properties
IUPAC Name |
(5E)-5-[[3-(2,4-dinitrophenoxy)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O6S2/c1-2-8-20-18(23)17(30-19(20)29)10-12-4-3-5-14(9-12)28-16-7-6-13(21(24)25)11-15(16)22(26)27/h2-7,9-11H,1,8H2/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGCCIQMFBUYTJ-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367250 | |
Record name | Ambcb5562685 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5562-68-5 | |
Record name | Ambcb5562685 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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